N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclohexanecarboxamide
Description
N-[3-(1,3-Benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclohexanecarboxamide is a heterocyclic organic compound featuring a benzothiazole moiety fused to a dimethylthiophene ring, linked to a cyclohexanecarboxamide group. Its crystallographic characterization may involve tools like SHELX programs, widely used for small-molecule refinement .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS2/c1-12-13(2)24-20(22-18(23)14-8-4-3-5-9-14)17(12)19-21-15-10-6-7-11-16(15)25-19/h6-7,10-11,14H,3-5,8-9H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOJEYPGQFXLKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclohexanecarboxamide can be achieved through various synthetic routes. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction typically takes place in dimethyl formamide as a solvent . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The benzothiazole moiety can be reduced to form dihydrobenzothiazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and thiophene rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential as an antibacterial and anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes, leading to cell death. In anticancer research, it may interfere with cell signaling pathways, inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The target compound’s benzothiazole-thiophene core distinguishes it from benzimidazole () or imidazo-pyridine () systems. The thiophene’s electron-rich nature may enhance π-π interactions in binding pockets compared to benzimidazole .
- ’s hydroperoxy and ureido groups introduce reactivity and polarity, contrasting with the target’s stable aromatic system .
Table 3: Hypothesized Pharmacological Properties
Functional Comparisons :
- Differences in aromatic cores may influence binding affinity and selectivity.
- ’s morpholine-carbonyl group enhances solubility and hydrogen-bonding capacity, a feature absent in the target compound .
- ’s hydroperoxy groups introduce oxidative instability, whereas the target’s fully aromatic system likely improves shelf life .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a benzothiazole ring fused to a thiophene ring , which is attached to a cyclohexanecarboxamide group. This unique arrangement contributes to its chemical reactivity and biological activity.
| Property | Data |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H19N3O2S2 |
| Molecular Weight | 357.48 g/mol |
| Solubility | Soluble in organic solvents; insoluble in water |
| Stability | Stable under normal conditions but sensitive to light |
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including the compound , exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective activity against various bacterial strains, including Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values for these derivatives were reported as low as 13.0 μM , indicating potent antibacterial effects .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Benzothiazole derivatives have been linked to selective cytotoxicity against tumorigenic cell lines. Mechanistically, these compounds may inhibit critical pathways involved in cancer cell proliferation and survival .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity exhibited by benzothiazole derivatives. The presence of the thiophene moiety may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further development in treating inflammatory diseases .
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific biological targets involved in critical biochemical pathways.
Target Interactions
- DprE1 Inhibition : Similar compounds have been shown to inhibit DprE1, an enzyme crucial for the biosynthesis of arabinogalactan in mycobacteria. This inhibition could lead to effective treatments against tuberculosis .
- Cell Cycle Disruption : The compound may interfere with cell cycle progression in cancer cells, promoting apoptosis through mechanisms involving reactive oxygen species (ROS) generation .
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds:
- A study on benzothiazole derivatives highlighted their effectiveness against Mycobacterium tuberculosis , with MIC values indicating strong antibacterial properties .
- Another investigation reported that compounds similar to N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl] demonstrated favorable pharmacokinetic profiles in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis .
Q & A
Q. Characterization methods :
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm bond connectivity and stereochemistry .
- Mass Spectrometry (MS) for molecular weight validation .
- High-Performance Liquid Chromatography (HPLC) to assess purity .
Basic: Which spectroscopic and computational techniques are critical for structural elucidation and validation of this compound?
- Spectroscopy :
- FT-IR to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- UV-Vis for π-π* transitions in aromatic systems .
- Computational Tools :
- Density Functional Theory (DFT) to predict electronic properties and optimize geometry .
- Molecular docking to simulate interactions with biological targets (e.g., enzymes) .
Advanced: How can reaction conditions be optimized during the cyclization step to improve yield and minimize side products?
- Key parameters :
- Temperature control : Higher temperatures (80–100°C) accelerate cyclization but may degrade sensitive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalysts : Lewis acids (e.g., ZnCl₂) can promote regioselectivity .
- Monitoring : Use thin-layer chromatography (TLC) or in-situ NMR to track reaction progress .
Advanced: What experimental and computational approaches address contradictions between predicted and observed bioactivity data?
- In silico-in vitro validation :
- Perform molecular dynamics simulations to refine docking predictions against protein targets .
- Validate with in vitro assays (e.g., enzyme inhibition, cell viability) under standardized conditions .
- Data reconciliation :
- Cross-check results with dose-response curves and orthogonal assays (e.g., SPR for binding affinity) .
- Adjust computational models using Bayesian statistics to account for experimental noise .
Advanced: How is X-ray crystallography utilized to resolve the 3D structure of this compound, and what challenges arise during crystallographic refinement?
- Crystallization : Use slow evaporation with solvents like ethanol/dichloromethane to grow single crystals .
- Refinement :
- Validation : Check against CIF guidelines using tools like PLATON to ensure structural accuracy .
Advanced: What strategies are effective in analyzing the pharmacokinetic (PK) properties of this compound in preclinical studies?
- In vitro ADME assays :
- Microsomal stability tests (e.g., liver microsomes) to estimate metabolic half-life .
- Caco-2 permeability assays for intestinal absorption potential .
- In silico modeling :
- Use QSAR models to predict logP, solubility, and blood-brain barrier penetration .
Advanced: How can researchers mitigate synthetic bottlenecks in scaling up production for in vivo studies?
- Process optimization :
- Replace low-yielding steps with flow chemistry for continuous synthesis .
- Optimize catalyst loading (e.g., Pd/C for coupling reactions) to reduce costs .
- Quality control :
- Implement PAT (Process Analytical Technology) for real-time monitoring .
Advanced: What crystallographic and spectroscopic evidence supports the compound’s proposed binding mode to biological targets?
- X-ray crystallography : Co-crystallization with target proteins (e.g., kinases) reveals hydrogen bonding and hydrophobic interactions .
- NMR titration : Track chemical shift perturbations in protein residues upon ligand binding .
Advanced: How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity and selectivity?
- SAR studies :
- Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity .
- Test methylation of the thiophene ring to reduce off-target effects .
- Assays : Compare IC₅₀ values across modified analogs in target-specific assays .
Advanced: What analytical workflows are recommended for detecting and quantifying degradation products under stress conditions?
- Forced degradation studies :
- Expose the compound to heat, light, and acidic/alkaline conditions .
- LC-MS/MS : Identify degradation products via high-resolution mass fragmentation .
- Stability-indicating methods : Develop HPLC-DAD methods with baseline separation of peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
